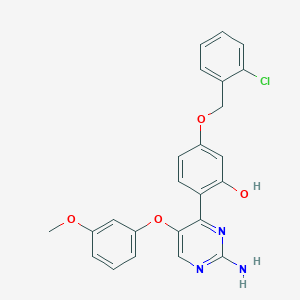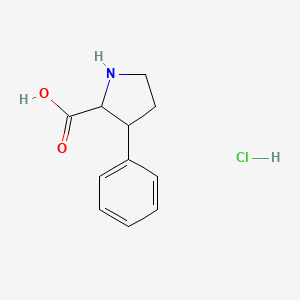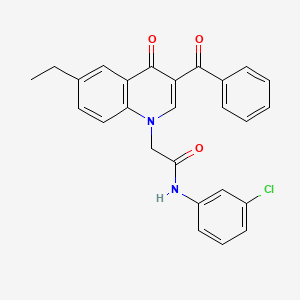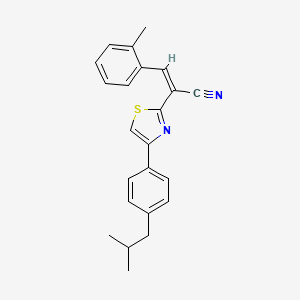![molecular formula C12H11FN2O B2676903 [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine CAS No. 620608-63-1](/img/structure/B2676903.png)
[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine” is a biochemical used for proteomics research . Its molecular formula is C12H11FN2O, and it has a molecular weight of 218.23 .
Molecular Structure Analysis
The molecular structure of “[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine” is defined by its molecular formula, C12H11FN2O . This indicates that it contains 12 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom.科学的研究の応用
Synthesis and Characterization
[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Pandey and Srivastava (2011) synthesized a series of Schiff bases of 3-aminomethyl pyridine, which includes compounds structurally related to [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine. These compounds were characterized using spectroscopic methods and were found to possess potential anticonvulsant activity (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Uptake
Iron(III) complexes of pyridoxal Schiff bases, including molecules structurally similar to [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine, have been investigated for their photocytotoxic properties and cellular uptake. These complexes exhibited remarkable photocytotoxicity in various cancer cells, suggesting potential applications in targeted cancer therapy (Basu et al., 2015).
Catalytic Applications
Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, which is structurally related to the compound , have been synthesized and evaluated for catalytic applications. These compounds displayed good activity and selectivity in catalysis, indicating potential industrial applications (Roffe et al., 2016).
Photophysical Behaviors
Studies on related compounds also reveal insights into photophysical behaviors, which are essential for applications in fields like materials science and sensor development. Li Ping-hua (2010) explored the photophysical properties of a polydentate ligand closely related to [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine, demonstrating significant shifts in fluorescence upon interaction with different metal ions (Li Ping-hua, 2010).
Anion Detection in Aqueous Solution
Yufeng Zhang and colleagues (2019) designed and synthesized a compound featuring a pyridin-2-ylmethyl methanamine motif for distinguishing cyanide and fluoride anions in aqueous solutions. This work highlights the potential of such compounds in environmental monitoring and safety applications (Zhang et al., 2019).
Anticancer Activity
Palladium(II) and Platinum(II) complexes based on Schiff bases, similar in structure to [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine, have been synthesized and tested for their anticancer activity. Such compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting potential therapeutic applications (Mbugua et al., 2020).
Antiosteoclast Activity
Compounds structurally related to [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine have been evaluated for their antiosteoclast activity, which is crucial for the development of treatments for bone-related diseases (Reddy et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
[6-(4-fluorophenoxy)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H,7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGXUXWSVUQIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine | |
CAS RN |
620608-63-1 |
Source


|
| Record name | [6-(4-fluorophenoxy)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2676826.png)

![(1R,2S,5S)-methyl 3-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2676828.png)
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2676829.png)
![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one](/img/structure/B2676834.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2676837.png)



